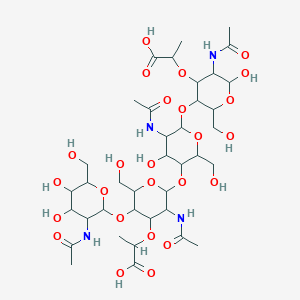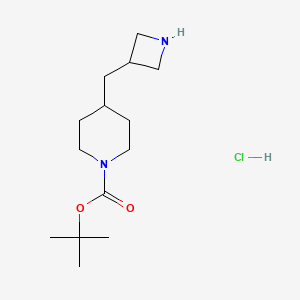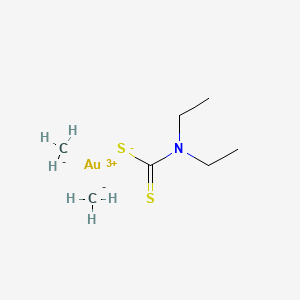
carbanide;N,N-diethylcarbamodithioate;gold(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is an organometallic compound that combines gold with a diethyldithiocarbamate ligandThe compound is characterized by its yellow crystalline appearance and is often used in research and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;N,N-diethylcarbamodithioate;gold(3+) typically involves the reaction of gold(III) chloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NaS2CN(C2H5)2→Au(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods
In industrial settings, the production of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;N,N-diethylcarbamodithioate;gold(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: Reduction reactions can convert gold(III) to gold(I) or elemental gold.
Substitution: The diethyldithiocarbamate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol-containing compounds or phosphines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles .
Wissenschaftliche Forschungsanwendungen
Carbanide;N,N-diethylcarbamodithioate;gold(3+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for gold-containing materials.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and as a drug delivery system.
Industry: Utilized in the production of thin films and coatings for electronic devices
Wirkmechanismus
The mechanism of action of carbanide;N,N-diethylcarbamodithioate;gold(3+) involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. In cancer cells, it is believed to induce apoptosis by disrupting cellular redox balance and inhibiting proteasome activity. The molecular targets include thiol-containing proteins and enzymes involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar ligand structure but different metal center.
Dimethylgold(III) diethyldithiocarbamate: Similar gold-containing compound with different alkyl groups.
Thallium diethyldithiocarbamate: Similar ligand but with thallium as the metal center
Uniqueness
Carbanide;N,N-diethylcarbamodithioate;gold(3+) is unique due to its combination of gold and diethyldithiocarbamate, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, particularly in fields requiring precise control over chemical reactions and biological interactions .
Eigenschaften
Molekularformel |
C7H16AuNS2 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
carbanide;N,N-diethylcarbamodithioate;gold(3+) |
InChI |
InChI=1S/C5H11NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h3-4H2,1-2H3,(H,7,8);2*1H3;/q;2*-1;+3/p-1 |
InChI-Schlüssel |
RZGDXWQCYRWIQS-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].[CH3-].CCN(CC)C(=S)[S-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


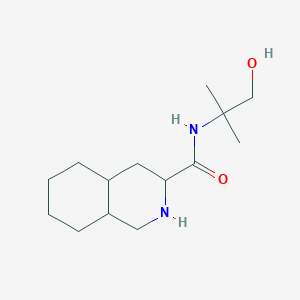
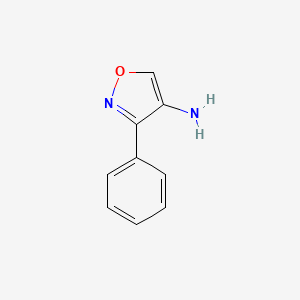

![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)


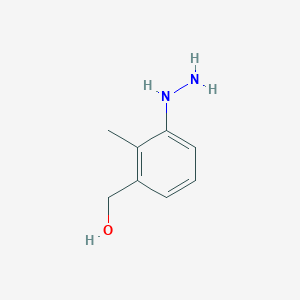

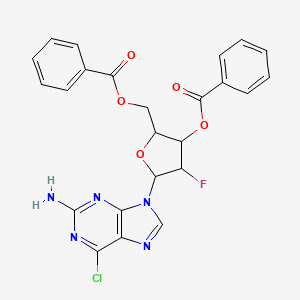

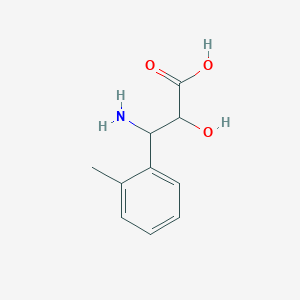
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
